

Application Note: Comprehensive Analytical Characterization of 5-Fluoro-4-hydroxyquinazoline

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Compound of Interest

Compound Name: **5-Fluoro-4-hydroxyquinazoline**

Cat. No.: **B1417613**

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Introduction

5-Fluoro-4-hydroxyquinazoline is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development due to its quinazoline core, a scaffold found in numerous biologically active molecules.^[1] The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity. Therefore, rigorous analytical characterization is imperative to confirm its identity, purity, and stability, ensuring reliable and reproducible results in downstream applications.

This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of **5-Fluoro-4-hydroxyquinazoline**. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of **5-Fluoro-4-hydroxyquinazoline** is crucial for selecting appropriate analytical conditions.

Property	Value	Source
CAS Number	436-72-6	[2] [3] [4]
Molecular Formula	C ₈ H ₅ FN ₂ O	[3] [5]
Molecular Weight	164.14 g/mol	[3] [5]
Melting Point	240-242 °C	[5]
Appearance	Solid powder	

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of **5-Fluoro-4-hydroxyquinazoline**.

Expertise & Experience: The "Why" Behind the Protocol

- Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for **5-Fluoro-4-hydroxyquinazoline** due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is suitable for variable temperature experiments if needed. The acidic proton of the hydroxyl group and the N-H proton are often observable in DMSO-d₆, which might be exchanged in other solvents like D₂O or CDCl₃.
- ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment. It provides a distinct signal for the fluorine atom, and its coupling with neighboring protons (¹H-¹⁹F coupling) can provide crucial information about the substitution pattern on the aromatic ring.[\[6\]](#)
- 2D NMR (COSY, HSQC, HMBC): While 1D NMR provides primary structural information, 2D NMR experiments are invaluable for confirming assignments.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems in the molecule.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the entire molecular structure, including the quinazoline core.

Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Fluoro-4-hydroxyquinazoline**.
 - Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Spectral Width: -2 to 14 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
 - ¹³C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
 - Spectral Width: 0 to 200 ppm

- Relaxation Delay: 2 seconds
- ^{19}F NMR:
 - Pulse Program: zg30
 - Number of Scans: 64-128
 - Spectral Width: Set according to the expected chemical shift of an aryl fluoride.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Reference the ^1H and ^{13}C spectra to the residual solvent peak of DMSO-d₆ ($\delta\text{H} \approx 2.50$ ppm, $\delta\text{C} \approx 39.52$ ppm).
 - Integrate the ^1H NMR signals to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the structure.
 - Analyze the ^{19}F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

Expected Spectral Data

- ^1H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons and the N-H/O-H protons. The aromatic protons will exhibit splitting patterns (doublets, triplets of doublets) due to both H-H and H-F coupling. A broad singlet corresponding to the exchangeable proton is also anticipated.
- ^{13}C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for each of the eight carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. The chemical shifts will be indicative of their electronic environment (aromatic, carbonyl-like).^[7]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of **5-Fluoro-4-hydroxyquinazoline** and can also provide structural information through fragmentation analysis.

Expertise & Experience: The "Why" Behind the Protocol

- Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces the protonated molecular ion $[M+H]^+$ with minimal fragmentation. This makes it straightforward to confirm the molecular weight.^[7]
- High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap provides a highly accurate mass measurement. This allows for the determination of the elemental composition, which can definitively confirm the molecular formula of the compound.
- Fragmentation Analysis (MS/MS): By selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern is a unique fingerprint of the molecule and can be used to further confirm its structure. The fragmentation of fluorinated compounds can sometimes show characteristic losses.^[8]

Protocol: ESI-MS Analysis

- Sample Preparation:
 - Prepare a stock solution of **5-Fluoro-4-hydroxyquinazoline** at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
 - Dilute the stock solution to a final concentration of 1-10 μ g/mL in the mobile phase.
- Instrument Parameters (ESI-QTOF or Orbitrap):
 - Ionization Mode: Positive ESI

- Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid
- Flow Rate: 0.2-0.4 mL/min (direct infusion or via LC)
- Capillary Voltage: 3.5-4.5 kV
- Drying Gas (N_2) Flow: 8-12 L/min
- Drying Gas Temperature: 300-350 °C
- Mass Range: m/z 50-500
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$. The expected m/z for $C_8H_5FN_2O$ is 165.0464.
 - If using HRMS, compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
 - If performing MS/MS, analyze the fragmentation pattern to identify characteristic losses (e.g., loss of CO, HCN).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from any impurities, byproducts, or degradation products.

Expertise & Experience: The "Why" Behind the Protocol

- Column Choice: A C18 reversed-phase column is a versatile and robust choice for the separation of small aromatic molecules like **5-Fluoro-4-hydroxyquinazoline**. The nonpolar stationary phase interacts with the analyte, and elution is achieved with a polar mobile phase.

- Mobile Phase: A mixture of a weak acid (formic acid or acetic acid) in water and an organic modifier (acetonitrile or methanol) is typical. The acid helps to suppress the ionization of any acidic or basic functional groups in the molecule, leading to sharper peaks and better reproducibility. Acetonitrile is often preferred over methanol as it has a lower viscosity and UV cutoff.
- Detector: A photodiode array (PDA) or UV detector is ideal. A PDA detector has the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which can help in peak identification and purity assessment. The detection wavelength should be set at the absorption maximum (λ_{max}) of **5-Fluoro-4-hydroxyquinazoline** to ensure maximum sensitivity.[9]

Protocol: Reversed-Phase HPLC Analysis

- Sample Preparation:
 - Prepare a stock solution of **5-Fluoro-4-hydroxyquinazoline** at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C

- Injection Volume: 10 μL
- Detection: PDA detector, 220-400 nm, with extraction at λ_{max} .
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area.
 - The retention time of the main peak should be consistent across injections.
 - The peak shape should be symmetrical (tailing factor between 0.9 and 1.2).

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: FTIR Analysis

- Sample Preparation (ATR):
 - Place a small amount of the solid **5-Fluoro-4-hydroxyquinazoline** powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Analysis:

- Identify characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400-3200	O-H / N-H	Stretching
3100-3000	Aromatic C-H	Stretching
1680-1640	C=O (Amide)	Stretching
1620-1580	C=N / C=C	Stretching
1250-1000	C-F	Stretching

Electronic Transitions by UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for determining the optimal detection wavelength for HPLC. The stability of quinazoline derivatives in solution can also be monitored using this technique.[10][11][12]

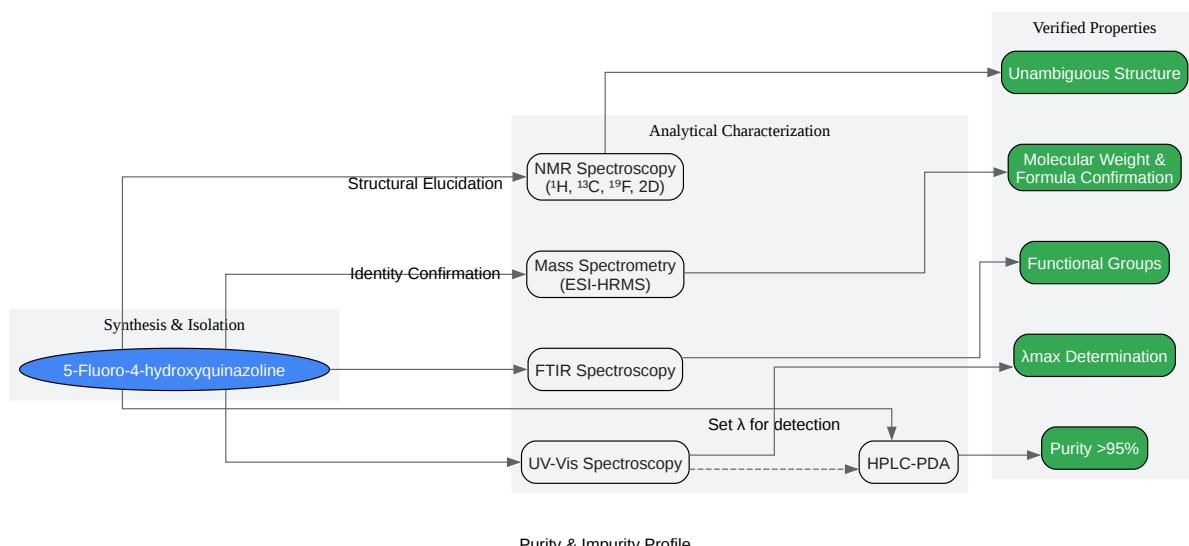
Protocol: UV-Vis Analysis

- Sample Preparation:
 - Prepare a dilute solution of **5-Fluoro-4-hydroxyquinazoline** (e.g., 10 µg/mL) in a UV-transparent solvent such as ethanol or methanol.
- Instrument Parameters:
 - Scan Range: 200-600 nm
 - Blank: Use the same solvent as used for the sample.
- Data Analysis:

- Determine the wavelength(s) of maximum absorbance (λ_{max}). The UV-Vis absorption spectra of quinazoline derivatives typically show bands corresponding to $\pi\text{-}\pi^*$ and $\text{n}\text{-}\pi^*$ transitions.[10]

Workflow Visualization

The following diagram illustrates the integrated workflow for the comprehensive characterization of **5-Fluoro-4-hydroxyquinazoline**.



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Caption: Integrated workflow for the analytical characterization of **5-Fluoro-4-hydroxyquinazoline**.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of **5-Fluoro-4-hydroxyquinazoline**. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR and UV-Vis spectroscopy for functional group identification and optical properties is essential for ensuring the quality and reliability of this important chemical entity in research and development. Each technique provides a unique piece of the analytical puzzle, and together they form a self-validating system for the complete characterization of the molecule.

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